2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride
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Overview
Description
2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with certain reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions may produce fluorinated carboxylic acids.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Fluorinated compounds are often explored for their potential in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.
Industry: It is used in the production of specialty polymers and surfactants, where its fluorinated structure imparts desirable properties such as chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile or nucleophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
Uniqueness
2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability compared to other fluorinated compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-5-iodopentanoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9IO/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJWMHSAWQPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605516 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62999-25-1 |
Source
|
Record name | 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20605516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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